molecular formula C5H11ClN2S2 B13647496 2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride

2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride

Cat. No.: B13647496
M. Wt: 198.7 g/mol
InChI Key: IBXZQKUMGIGKEN-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride typically involves the reaction of 2-aminothiazole with an appropriate thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in bacterial and fungal cells. The compound can inhibit the synthesis of essential biomolecules, leading to cell death. It may also interfere with the function of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H11ClN2S2

Molecular Weight

198.7 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C5H10N2S2.ClH/c6-1-3-8-5-7-2-4-9-5;/h1-4,6H2;1H

InChI Key

IBXZQKUMGIGKEN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCCN.Cl

Origin of Product

United States

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